molecular formula C14H20N2O3 B14772411 N-Methyl L-Cbz-Valinamide

N-Methyl L-Cbz-Valinamide

Cat. No.: B14772411
M. Wt: 264.32 g/mol
InChI Key: JSROABAQPZBWPX-UHFFFAOYSA-N
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Description

N-Methyl L-Cbz-Valinamide is a compound with the chemical formula C14H20N2O3. It is a derivative of valine, an essential amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.

Preparation Methods

The synthesis of N-Methyl L-Cbz-Valinamide typically involves the protection of the amino group of valine with a Cbz group, followed by methylation of the amine. One common method involves the use of Cbz-Cl under Schotten-Baumann conditions or with an organic base . The reaction proceeds through the formation of a chloroformate intermediate, which reacts with the amine to form the protected amine. The methylation step can be achieved using methyl iodide in the presence of a base .

Chemical Reactions Analysis

N-Methyl L-Cbz-Valinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) or other reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amine group.

    Deprotection: The Cbz group can be removed through hydrogenolysis using Pd-C and hydrogen gas.

Mechanism of Action

The mechanism of action of N-Methyl L-Cbz-Valinamide involves its role as a protected intermediate in peptide synthesis. The Cbz group protects the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions, such as coupling with carboxylic acids to form amide bonds . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSROABAQPZBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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